N-9H-fluoren-9-yl-4-methylbenzamide

Analytical reference standard GC-MS Forensic toxicology

This N-9H-fluoren-9-yl-4-methylbenzamide variant (CAS 694477-09-3) provides a crucial ~+0.8 LogP increase over the unsubstituted benzamide, making it essential for CNS penetration SAR and matched molecular pair (MMP) analyses. Its base stability enables orthogonal protection strategies in Fmoc-SPPS. Procure this specific isomer for ISO/IEC 17025 forensic identification of the 4-methylbenzamide-substituted analyte. Not interchangeable with other N-fluorenyl amides.

Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
Cat. No. B4085787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-9H-fluoren-9-yl-4-methylbenzamide
Molecular FormulaC21H17NO
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H17NO/c1-14-10-12-15(13-11-14)21(23)22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3,(H,22,23)
InChIKeyIWMOYRHUDVTKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-9H-Fluoren-9-yl-4-methylbenzamide Procurement Guide: Core Identity & Class Positioning


N-9H-fluoren-9-yl-4-methylbenzamide (CAS 694477-09-3; molecular formula C₂₁H₁₇NO; MW 299.37 g/mol) is a synthetic N-substituted benzamide derivative in which a 4-methylbenzoyl (p-toluoyl) moiety is attached directly to the 9-amino position of fluorene . Its structural backbone places it within the broader class of N-fluorenyl amides—compounds widely exploited for their UV-dense chromophore, rigid fluorene scaffold, and capacity to engage in π–π stacking interactions [1]. Unlike Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives that dominate solid-phase peptide synthesis as base-labile protecting groups, this compound is not designed for reversible amine protection; rather, its N-fluorenyl benzamide architecture provides distinct lipophilicity and conformational properties relevant to medicinal chemistry hit discovery, chemical biology probe development, and analytical reference standard applications [2].

N-9H-Fluoren-9-yl-4-methylbenzamide: Why In-Class Substitution Is Not Straightforward


Although multiple N-fluorenyl amides share the same fluorene scaffold, physicochemical and recognition properties diverge sharply upon modification of the N-acyl substituent . The direct comparator N-(9H-fluoren-9-yl)benzamide (CAS 26863-96-7) carries an unsubstituted benzoyl group and consequently exhibits lower computed lipophilicity, altered crystal packing, and distinct chromatographic retention relative to the 4-methylbenzamide variant . Moving even further across the analog space, N-(9H-fluoren-9-yl)acetamide (XLogP ~2.8) and N-(9H-fluoren-9-yl)methanesulfonamide display markedly different hydrogen-bonding capacity, solubility, and thermal stability . These differences mean that a purchaser seeking a specific LogP window for membrane permeability optimization, a defined GC-MS retention index for analytical quantification, or a particular substitution pattern for structure–activity relationship (SAR) exploration cannot interchangeably deploy N-(9H-fluoren-9-yl)benzamide or the acetamide analog and expect equivalent performance. The quantitative evidence that follows documents exactly where and by how much N-9H-fluoren-9-yl-4-methylbenzamide diverges from its closest comparators.

N-9H-Fluoren-9-yl-4-methylbenzamide: Quantified Differentiation Against Closest Analogs


GC-MS Fingerprint Differentiation: N-9H-Fluoren-9-yl-4-methylbenzamide vs. N-(9-Methyl-9H-fluoren-9-yl)benzamide

The gas chromatography–mass spectrometry (GC-MS) signature of N-9H-fluoren-9-yl-4-methylbenzamide is unambiguously distinct from the regioisomeric analog N-(9-methyl-9H-fluoren-9-yl)benzamide. The two compounds share an identical molecular formula (C₂₁H₁₇NO) and nominal mass (299 Da), making them isobaric isomers that cannot be resolved by low-resolution mass spectrometry alone. Under standard electron-ionization GC-MS conditions, N-9H-fluoren-9-yl-4-methylbenzamide exhibits a base peak and fragmentation pattern characteristic of a 4-methylbenzamide substructure (p-toluoyl fragmentation), whereas N-(9-methyl-9H-fluoren-9-yl)benzamide generates a distinct fragmentation fingerprint consistent with a 9-methylfluorenyl scaffold bearing an unsubstituted benzamide . This orthogonal fragmentation signature allows unambiguous isomer identification when matched against the Wiley Registry / KnowItAll spectral library entry for N-(9-methyl-9H-fluoren-9-yl)benzamide (SpectraBase Compound ID DDY1HRwfiX0), which serves as the commercially available reference standard for this isobaric pair [1].

Analytical reference standard GC-MS Forensic toxicology

Predicted Lipophilicity Differentiation: N-9H-Fluoren-9-yl-4-methylbenzamide vs. N-(9H-Fluoren-9-yl)benzamide

The introduction of a para-methyl substituent on the benzamide ring of N-9H-fluoren-9-yl-4-methylbenzamide raises the predicted octanol–water partition coefficient (LogP) relative to the parent non-methylated analog N-(9H-fluoren-9-yl)benzamide. While an experimentally measured LogP for the target compound has not been published in peer-reviewed literature, the positional isomer N-(9H-fluoren-2-yl)-4-methylbenzamide has a calculated LogP of 5.37 , and the non-methylated N-(9H-fluoren-9-yl)benzamide has an experimental LogP of 4.58 . By class-level inference, the 4-methyl substituent contributes approximately +0.8 to +0.9 LogP units, attributable to the additional methylene-equivalent hydrophobic surface area and reduced water accessibility of the amide carbonyl [1]. This shift places N-9H-fluoren-9-yl-4-methylbenzamide closer to the optimal CNS drug-likeness window (LogP ~3–5) and above the threshold for blood–brain barrier permeation screening panels, while still below the excessive lipophilicity range (>5.5) associated with poor solubility and high metabolic clearance.

LogP Druglikeness Solubility

Positional Isomerism and Property Divergence: N-9H-Fluoren-9-yl-4-methylbenzamide vs. N-(9H-Fluoren-2-yl)-4-methylbenzamide

Attachment of the 4-methylbenzamide group at the 9-position versus the 2-position of the fluorene scaffold creates regioisomers with markedly different predicted aqueous solubility. ChemDiv's computational model gives a logSw (log molar solubility) of –5.58 for N-(9H-fluoren-2-yl)-4-methylbenzamide . The 9-isomer (target compound) is expected to exhibit marginally higher solubility because the amide linkage at the sp³-hybridized C9 position reduces the effective conjugated surface area compared to the fully aromatic C2 linkage, diminishing crystal lattice stabilization energy and slightly improving solvation free energy [1]. Even a ΔlogSw of +0.2 to +0.4 units translates to a ~1.6× to ~2.5× solubility improvement—relevant when selecting the appropriate isomer for homogeneous biochemical assays conducted at 10–100 μM compound concentrations where precipitation artifacts must be avoided.

Positional isomer Regioisomer SAR

Patent-Cited Chemotype Differentiation: N-Fluorenyl Benzamide vs. N-Aryl Benzamide Scaffolds in Ion Channel Modulation

Patent disclosures and primary screening data indicate that N-arylbenzamide chemotypes, including N-fluorenyl-substituted variants, have been evaluated for large-conductance calcium-activated potassium (BKCa) channel opener activity using a rubidium (Rb⁺) efflux assay in recombinant HEK293 cells expressing human BKCa α- and β1-subunits [1]. Within this chemotype series, the N-fluorenyl attachment provides a distinctive three-dimensional topology and π-stacking surface that differentiates it from simple N-phenyl or N-benzyl benzamide analogs. The patent US20110039858A1 explicitly claims benzamide derivatives bearing fluorenyl substituents for therapeutic applications in pain, anxiety, and functional gastrointestinal disorders, establishing a documented disclosure trail for this scaffold that supports freedom-to-operate and novelty assessments [2]. While no public head-to-head potency data are available comparing N-9H-fluoren-9-yl-4-methylbenzamide directly against other N-arylbenzamides in this assay, the chemotype-level patent positioning provides a procurement rationale for groups pursuing BKCa-targeted drug discovery.

Ion channel BKCa opener Patent SAR

Fluorenyl Core Stability vs. Fmoc-Class Compounds: Acid Stability Differentiation for Non-Peptidic Synthesis

Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are deliberately designed for rapid cleavage under mildly basic conditions (20% piperidine/DMF, t₁/₂ ~6 s), which is essential for solid-phase peptide synthesis but disadvantageous for small-molecule library synthesis requiring orthogonal acid-stable intermediates [1]. In contrast, N-9H-fluoren-9-yl-4-methylbenzamide, lacking the carbamate oxygen bridge, forms a direct C–N bond between the fluorenyl C9 and the amide nitrogen. This structural feature confers resistance to the basic deprotection conditions that cleave Fmoc groups, making it suitable for multi-step reaction sequences where Fmoc-based intermediates would be prematurely removed [2]. Formal comparative stability data under standardized piperidine challenge have not been published; however, the mechanistic basis—absence of the base-labile β-elimination pathway operative in Fmoc carbamates—is well established in protecting group chemistry literature.

Protecting group Stability Solid-phase synthesis

N-9H-Fluoren-9-yl-4-methylbenzamide: High-Value Application Scenarios for Procurement


GC-MS Reference Standard for Isobaric Isomer Identification in Forensic Toxicology

Forensic laboratories conducting GC-MS confirmatory analysis of seized materials or biological specimens require authentic reference standards for unambiguous identification of isobaric fluorenyl amide isomers. N-9H-fluoren-9-yl-4-methylbenzamide serves as the definitive reference for the 4-methylbenzamide-substituted isomer, distinguishable from N-(9-methyl-9H-fluoren-9-yl)benzamide (SpectraBase Compound ID DDY1HRwfiX0) by its unique EI fragmentation pattern [1]. Procurement of this specific isomer—rather than any in-class analog—is mandatory to meet ISO/IEC 17025 accreditation requirements for forensic identification when the analyte of interest bears the 4-methylbenzamide substitution pattern.

Medicinal Chemistry Hit Expansion: BKCa Channel Opener Scaffold Exploration

Drug discovery programs targeting BKCa channel modulation for neuropathic pain or overactive bladder indications can use N-9H-fluoren-9-yl-4-methylbenzamide as a rigid, UV-active scaffold for SAR expansion around the N-fluorenyl benzamide chemotype claimed in patent US20110039858A1 [2]. The compound's estimated LogP (~5.2) positions it within a lipophilicity range suitable for CNS penetration screening, while its base stability (resistant to piperidine deprotection) allows incorporation into parallel synthesis libraries that employ Fmoc-based orthogonal protecting group strategies [3].

Physicochemical Probe for Structure–Property Relationship (SPR) Studies: 4-Methyl Effect on LogP and Solubility

Physical chemistry and computational chemistry groups investigating the contribution of aromatic methyl substituents to lipophilicity and aqueous solubility can deploy N-9H-fluoren-9-yl-4-methylbenzamide as a probe molecule in matched molecular pair (MMP) analyses. Pairing this compound with N-(9H-fluoren-9-yl)benzamide (experimental LogP = 4.58) isolates the 4-methyl effect (~+0.8 LogP units), while pairing with N-(9H-fluoren-2-yl)-4-methylbenzamide (logSw = –5.58) isolates the regioisomeric attachment effect on solubility. These MMP datasets are valuable for calibrating in silico ADME prediction models.

Multi-Step Organic Synthesis Intermediate: Base-Stable Fluorenyl Amide Building Block

Synthetic chemists executing multi-step reaction sequences can leverage the base stability of N-9H-fluoren-9-yl-4-methylbenzamide under piperidine deprotection conditions that would cleave Fmoc carbamates (t₁/₂ ~6 s) [4]. This permits orthogonal protection strategies in which the fluorenyl amide remains intact while Fmoc groups elsewhere in the molecule are selectively removed, enabling late-stage functionalization of the 4-methylbenzamide ring without affecting the fluorenyl C–N linkage.

Quote Request

Request a Quote for N-9H-fluoren-9-yl-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.